molecular formula C10H18N2O4 B6358753 (3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid CAS No. 1932297-75-0

(3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B6358753
CAS No.: 1932297-75-0
M. Wt: 230.26 g/mol
InChI Key: RBVXSBGDNJDEIF-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid (CAS: 1932297-75-0) is a chiral pyrrolidine derivative widely used in organic synthesis and peptide chemistry. Its structure features a pyrrolidine ring with a stereospecific (3R)-amino group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position, alongside a carboxylic acid moiety at the 3-position. The Boc group enhances stability during synthetic processes, particularly in acidic or nucleophilic environments, while the amino and carboxylic acid groups enable its role as a bifunctional building block for constructing complex molecules. This compound is primarily utilized in research settings for drug discovery and peptide synthesis due to its stereochemical precision and reactivity .

Properties

IUPAC Name

(3R)-3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)16-8(15)12-5-4-10(11,6-12)7(13)14/h4-6,11H2,1-3H3,(H,13,14)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVXSBGDNJDEIF-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@](C1)(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, also known as Boc-3-amino-pyrrolidine-3-carboxylic acid, is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group, suggests various biological activities that merit detailed exploration.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₈N₂O₄
  • Molecular Weight : 244.29 g/mol
  • CAS Number : 368866-17-5

The presence of the amino group in the structure implies potential interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. This compound's chirality adds to its pharmacological relevance, as stereochemistry can significantly influence biological activity.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
A-87380A-87380Neuraminidase inhibitor
A-192558A-192558Optimized for antiviral activity
(S)-2-Amino-4-methylpentanoic acidS-AminoBuilding block in peptides

The comparison highlights how this compound stands out due to its specific stereochemistry and protective group, which enhances stability during synthesis while allowing for versatile reactivity once deprotected .

Case Study 1: Neuraminidase Inhibition

In a study examining the antiviral properties of β-amino acid derivatives, A-87380 was identified as a lead compound for further development. It demonstrated significant inhibition of neuraminidase, a key enzyme in viral replication. The study emphasized the need for structural optimization to enhance efficacy against resistant strains .

Case Study 2: Antiviral Activity Against Tobacco Mosaic Virus

Another investigation focused on pyrrolidine derivatives showed promising antiviral activities against tobacco mosaic virus (TMV). Compounds similar to this compound exhibited higher in vivo activity compared to commercial agents, indicating potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with three analogs from the evidence provided:

rac-(3R,4R)-1-[(tert-butoxy)carbonyl]-4-propylpyrrolidine-3-carboxylic acid
  • Structure : Contains a Boc group and a propyl substituent at the 4-position of the pyrrolidine ring.
  • Molecular Formula: C₁₃H₂₃NO₄ (inferred from substituents).
  • Molecular Weight : ~257.3 g/mol.
  • Key Differences: The propyl group increases hydrophobicity compared to the amino group in the target compound. This substitution may reduce solubility in polar solvents but enhance compatibility with lipophilic environments. Applications include intermediates for non-polar bioactive molecules .
rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-propylpyrrolidine-3-carboxylic acid
  • Structure : Features a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc.
  • Molecular Formula: C₂₄H₂₇NO₄ (estimated).
  • Molecular Weight : ~393.5 g/mol.
  • Key Differences : The Fmoc group, base-labile and bulkier than Boc, alters deprotection conditions and solubility. This compound is suited for solid-phase peptide synthesis requiring orthogonal protection strategies .
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid
  • Structure : A complex derivative with benzodioxol, trifluoromethylphenyl urea, and methyl groups.
  • Molecular Formula : C₂₂H₂₂F₃N₃O₅.
  • Molecular Weight : 466.4 g/mol.
  • Its urea linkage enables hydrogen bonding, critical for target binding in drug design .

Comparative Data Table

Property Target Compound rac-(3R,4R)-1-Boc-4-propyl analog rac-(3R,4R)-1-Fmoc-4-propyl analog (±)-Benzodioxol-Trifluoromethyl Urea Analog
Molecular Formula C₁₀H₁₈N₂O₄ (inferred) C₁₃H₂₃NO₄ C₂₄H₂₇NO₄ C₂₂H₂₂F₃N₃O₅
Molecular Weight (g/mol) ~230.3 ~257.3 ~393.5 466.4
Protecting Group Boc (acid-labile) Boc Fmoc (base-labile) None
Key Functional Groups Amino, Carboxylic Acid Propyl, Carboxylic Acid Propyl, Carboxylic Acid Benzodioxol, Trifluoromethyl Urea
Primary Applications Peptide synthesis, chiral building blocks Lipophilic intermediates Solid-phase peptide synthesis Medicinal chemistry, drug candidates

Preparation Methods

Pyrrolidine Precursor Selection

The synthesis typically begins with a pyrrolidine scaffold. The choice of starting material depends on the desired stereochemistry. For the (3R)-configuration, L-proline or its derivatives are often employed due to their inherent chiral centers. Alternative routes use racemic 3-aminopyrrolidine, requiring subsequent resolution.

Table 1: Common Starting Materials and Their Properties

Starting MaterialChiral PurityCost EfficiencySynthetic Flexibility
L-Proline99% ee (S)ModerateLimited
Racemic 3-Aminopyrrolidine50% eeHighHigh
(R)-3-Hydroxypyrrolidine98% ee (R)LowModerate

Amino Group Protection

The primary amino group is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions. Key parameters include:

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

  • Temperature : 0–25°C to minimize side reactions.

The reaction achieves >95% yield when conducted at 0°C for 12 hours.

Carboxylation and Cyclization Methods

Grignard-Based Carboxylation

  • Reagents : Methyl magnesium bromide (MeMgBr) followed by CO₂ quenching.

  • Conditions : −78°C in THF, yielding 70–80% carboxylic acid after hydrolysis.

Direct CO₂ Insertion

  • Catalyst : Palladium on carbon (Pd/C) under 50 psi CO₂.

  • Solvent : Ethanol/water (9:1), 60°C, 24 hours.

  • Yield : 65–75% with 90% regioselectivity.

Stereochemical Control

Enantiomeric purity is enforced through:

  • Chiral Resolution : Diastereomeric salt formation with (1S)-(+)-10-camphorsulfonic acid.

  • Asymmetric Catalysis : Use of (R)-BINAP ligands in palladium-catalyzed hydrogenation.

Table 2: Comparison of Stereochemical Control Methods

Methodee (%)Yield (%)Cost
Diastereomeric Salt9940Low
Asymmetric Hydrogenation9870High
Enzymatic Resolution99.555Moderate

Industrial-Scale Optimization

Continuous Flow Synthesis

Industrial protocols favor continuous flow systems for Boc protection and carboxylation:

  • Reactor Type : Tubular reactor with static mixers.

  • Throughput : 5 kg/hour with 85% overall yield.

  • Purification : In-line crystallization removes byproducts like tert-butanol.

Green Chemistry Approaches

  • Solvent Recycling : Ethanol recovery via distillation (90% efficiency).

  • Catalyst Reuse : Pd/C reused up to 5 cycles with <5% activity loss.

Purification and Analytical Validation

Chromatographic Techniques

  • HPLC : Chiralpak IC-3 column, hexane/ethanol (80:20), 1.0 mL/min.

  • Retention Time : (3R)-isomer = 12.3 min; (3S)-isomer = 14.7 min.

Crystallization

  • Solvent System : Ethyl acetate/heptane (1:3).

  • Purity : >99.5% after two recrystallizations.

Table 3: Analytical Data for Final Product

ParameterValueMethod
Melting Point182–184°CDSC
[α]²⁵D+34.5° (c=1, EtOH)Polarimetry
Chiral Purity99.2% eeHPLC (Chiralpak IC-3)

Challenges and Mitigation Strategies

Racemization During Deprotection

  • Risk : Acidic Boc removal (e.g., HCl/dioxane) causes racemization at C3.

  • Solution : Use trifluoroacetic acid (TFA) at 0°C for <2 hours.

Byproduct Formation

  • Issue : Tert-butyl carbamate formation during protection.

  • Mitigation : Strict stoichiometric control (1:1 Boc anhydride:amine).

Emerging Methodologies

Biocatalytic Approaches

  • Enzyme : Candida antarctica lipase B (CAL-B) for kinetic resolution.

  • Substrate : Racemic methyl ester, hydrolyzed to (3R)-acid with 99% ee.

Photocatalytic Carboxylation

  • Catalyst : Ir(ppy)₃ under blue LED light.

  • Yield : 60% with 98% ee, reducing reliance on Grignard reagents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3R)-3-Amino-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves introducing the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions . Cyclization of pyrrolidine precursors and stereochemical control are critical. Optimizing solvent polarity (e.g., dichloromethane or acetonitrile) and temperature (0–25°C) improves yield and enantiomeric purity . Post-synthetic purification via silica gel chromatography (hexane/ethyl acetate gradient) is standard .

Q. How can researchers verify the enantiomeric purity of this compound?

  • Methodological Answer : Chiral HPLC or supercritical fluid chromatography (SFC) with polysaccharide-based columns (e.g., Chiralpak® AD-H) is recommended. Comparison of retention times with racemic mixtures and optical rotation measurements ([α]D) validate stereochemical integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms Boc protection (δ ~1.4 ppm for tert-butyl) and pyrrolidine ring protons (δ 3.0–4.0 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]⁺ = theoretical 285.3 g/mol) .
  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .

Advanced Research Questions

Q. How does the (3R) configuration influence interactions with biological targets compared to the (3S) enantiomer?

  • Methodological Answer : Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations reveal enantiomer-specific binding affinities. For example, the (3R) form may exhibit stronger hydrogen bonding with protease active sites due to spatial alignment of the carboxylic acid and Boc-protected amine . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Orthogonal assays : Use enzymatic assays (e.g., fluorogenic substrates) alongside cell-based viability tests to differentiate direct inhibition from off-target effects .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., fluoromethyl or hydroxyphenyl groups) to isolate pharmacophoric features .
  • Meta-analysis : Cross-reference datasets from multiple studies, accounting for variables like buffer pH, ionic strength, and assay temperature .

Q. How can researchers design studies to explore the compound’s role in peptide mimetics?

  • Methodological Answer :

  • Solid-phase peptide synthesis (SPPS) : Incorporate the compound as a constrained proline analog using Fmoc/t-Bu chemistry. Monitor coupling efficiency via Kaiser test .
  • Conformational analysis : Circular dichroism (CD) and 2D-NMR (NOESY) assess backbone rigidity and secondary structure induction .

Handling and Safety

Q. What precautions are necessary when handling this compound?

  • Methodological Answer : Use P95 respirators for aerosolized particles, nitrile gloves, and fume hoods. Avoid contact with strong acids/bases to prevent Boc deprotection or decomposition . Store at 0–6°C under nitrogen to minimize hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.